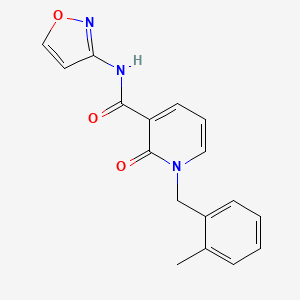

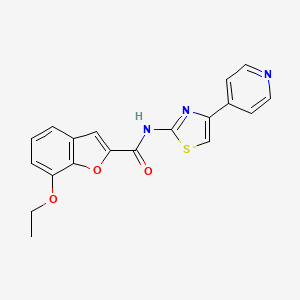

![molecular formula C14H11Cl2N3O2S B2973859 2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide CAS No. 868972-10-5](/img/structure/B2973859.png)

2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H11Cl2N3O2S. Its average mass is 356.227 Da and its monoisotopic mass is 354.994904 Da .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, which includes “2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide”, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An efficient protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives through cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via three-component reaction .Molecular Structure Analysis

The molecular structure of “2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide” is based on the imidazo[1,2-a]pyridine core, which is a significant scaffold in medicinal chemistry . This core is a fused bicyclic 5–6 heterocycle recognized for its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide”, have been functionalized through various radical reactions. These include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .科学的研究の応用

The compound 2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide has a variety of scientific research applications due to its imidazole core, which is a versatile heterocyclic moiety. Below is a comprehensive analysis of six unique applications, each detailed in its own section.

Antibacterial Agents

Imidazole derivatives, including the subject compound, have been studied for their antibacterial properties. The presence of the imidazole ring can contribute to the inhibition of bacterial growth by interfering with the synthesis of the bacterial cell wall or nucleic acids. This makes such compounds potential candidates for the development of new antibacterial drugs, especially in the face of increasing antibiotic resistance .

Anticancer Therapeutics

The structural characteristics of imidazole-containing compounds have shown promise in anticancer research. They can act as kinase inhibitors, disrupting cancer cell signaling pathways. Additionally, the electron-rich nature of the imidazole ring can facilitate the formation of reactive oxygen species, which can induce apoptosis in cancer cells .

Antifungal Applications

Similar to their antibacterial uses, imidazole derivatives can also serve as antifungal agents. They can target the cell membrane of fungi, leading to cell death. This is particularly useful in treating fungal infections that are resistant to current antifungal medications .

Anti-inflammatory Drugs

The imidazole moiety is known to possess anti-inflammatory properties. It can modulate the body’s inflammatory response, making it a valuable component in the development of anti-inflammatory medications. These can be used to treat a range of inflammatory conditions, from arthritis to inflammatory bowel disease .

Antiviral Agents

Research has indicated that imidazole derivatives can inhibit viral replication. This is achieved by interfering with viral enzymes or the viral replication process itself. As a result, compounds like 2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide could be explored as potential antiviral drugs .

Material Science

Beyond biomedical applications, the imidazole ring is also significant in material science. Its structural properties make it suitable for use in the development of new materials, such as polymers with specific electronic or mechanical properties. This could lead to innovations in electronics, coatings, and other industrial applications .

将来の方向性

Imidazo[1,2-a]pyridine derivatives, including “2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide”, continue to attract interest due to their wide range of applications in medicinal chemistry. There is a continuing interest in developing new and efficient synthetic routes for these compounds . Future research may focus on exploring their potential applications in various fields, including drug development .

作用機序

Target of Action

Imidazole-containing compounds, which include this compound, have been found to have a broad range of biological activities . They have been used in the development of new drugs . For instance, molecular docking studies have suggested that similar compounds could potentially bind to VEGFR2 receptors, which play a key role in tumor cell growth and angiogenesis .

Mode of Action

Imidazole-containing compounds are known for their broad range of chemical and biological properties . They interact with their targets in various ways, leading to different biological activities .

Biochemical Pathways

Imidazole-containing compounds are known to affect various biochemical pathways due to their broad range of biological activities . For instance, some imidazole-containing compounds have been found to inhibit tumor cell growth and angiogenesis, suggesting that they may affect pathways related to these processes .

Result of Action

Imidazole-containing compounds are known to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that imidazole-containing compounds, including 2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide, could have various molecular and cellular effects.

特性

IUPAC Name |

2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3O2S/c15-10-4-5-12(16)13(7-10)22(20,21)17-8-11-9-19-6-2-1-3-14(19)18-11/h1-7,9,17H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIVGRSWEKJPKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2973787.png)

![3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B2973791.png)

![N-[[3-(1H-1,2,4-Triazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2973793.png)

![N-(2-cyanophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2973796.png)

![2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate](/img/structure/B2973798.png)

![N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-nonoxybenzamide](/img/structure/B2973799.png)